molecular formula C21H26N4O2 B1588467 Linaprazan CAS No. 248919-64-4

Linaprazan

Cat. No. B1588467
M. Wt: 366.5 g/mol
InChI Key: GHVIMBCFLRTFHI-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate (0.12 g, 0.33 mmol), ethanolamine (0.2 g, 3.3 mmol) and sodium cyanide (10 mg, 0.2 mmol) were refluxed in dimethoxyethane (2 ml) for 20 h. The solvent was evaporated under reduced pressure. Purification of the residue by column chromatography on silica gel using methylene chloride:methanol (92:8) as eluent gave the product which was washed with diethyl ether to give 103 mg (79%) of the title compound.
Name
Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20](OC)=[O:21])=[CH:6][N:5]2[C:24]=1[CH3:25].[CH2:26]([CH2:28][NH2:29])[OH:27].[C-]#N.[Na+]>C(COC)OC>[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20]([NH:29][CH2:28][CH2:26][OH:27])=[O:21])=[CH:6][N:5]2[C:24]=1[CH3:25] |f:2.3|

Inputs

Step One
Name
Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate
Quantity
0.12 g
Type
reactant
Smiles
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)OC)C1C
Name
Quantity
0.2 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
10 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
gave the product which
WASH
Type
WASH
Details
was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06313137B1

Procedure details

Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate (0.12 g, 0.33 mmol), ethanolamine (0.2 g, 3.3 mmol) and sodium cyanide (10 mg, 0.2 mmol) were refluxed in dimethoxyethane (2 ml) for 20 h. The solvent was evaporated under reduced pressure. Purification of the residue by column chromatography on silica gel using methylene chloride:methanol (92:8) as eluent gave the product which was washed with diethyl ether to give 103 mg (79%) of the title compound.
Name
Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20](OC)=[O:21])=[CH:6][N:5]2[C:24]=1[CH3:25].[CH2:26]([CH2:28][NH2:29])[OH:27].[C-]#N.[Na+]>C(COC)OC>[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20]([NH:29][CH2:28][CH2:26][OH:27])=[O:21])=[CH:6][N:5]2[C:24]=1[CH3:25] |f:2.3|

Inputs

Step One
Name
Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate
Quantity
0.12 g
Type
reactant
Smiles
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)OC)C1C
Name
Quantity
0.2 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
10 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
gave the product which
WASH
Type
WASH
Details
was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.